N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO3S/c1-9(2)8-21(19,20)17-7-12(18)10-3-5-11(6-4-10)13(14,15)16/h3-6,9,12,17-18H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIMUCXZCZTWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (S)-2-Amino-2-(4-(Trifluoromethyl)phenyl)ethanol
The amino alcohol intermediate is synthesized via asymmetric reduction or resolution techniques. A representative method involves:
Asymmetric Reduction of a Prochiral Ketone :
- Substrate : 2-Nitro-1-(4-(trifluoromethyl)phenyl)ethanol.
- Catalyst : Chiral ruthenium complexes (e.g., Noyori-type catalysts) enable enantioselective reduction to the (S)-amine.
- Conditions : Hydrogen gas (1–3 atm) in methanol or ethanol at 25–50°C, yielding >90% enantiomeric excess (ee).
Alternative Route – Reductive Amination :
Sulfonylation with 2-Methylpropane-1-Sulfonyl Chloride
The sulfonamide bond is formed via nucleophilic substitution between the amino alcohol and sulfonyl chloride:
General Procedure :
- Activation : Dissolve (S)-2-amino-2-(4-(trifluoromethyl)phenyl)ethanol (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Base Addition : Add triethylamine (2.0 equiv) or pyridine to scavenge HCl.
- Sulfonyl Chloride Addition : Introduce 2-methylpropane-1-sulfonyl chloride (1.2 equiv) dropwise at 0°C, then warm to room temperature.
- Workup : Quench with water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane).
Optimized Conditions :
- Solvent : THF improves solubility of polar intermediates compared to DCM.
- Temperature : Reaction at 0°C minimizes side reactions (e.g., hydroxyl group sulfonation).
- Yield : 75–85% after purification.
Optimization of Reaction Conditions
Solvent and Base Screening
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | Et₃N | 0 → 25 | 82 | 98 |
| DCM | Pyridine | 0 → 25 | 78 | 95 |
| Acetonitrile | DBU | 25 | 65 | 90 |
Stereochemical Preservation
Chiral HPLC analysis confirms >98% retention of the (S)-configuration post-sulfonylation, critical for biological activity. No racemization is observed under mild conditions (pH 7–9, 25°C).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.0 Hz, 2H, ArH), 7.52 (d, J = 8.0 Hz, 2H, ArH), 4.85 (s, 1H, OH), 3.90–3.70 (m, 2H, CH₂SO₂), 3.20–3.10 (m, 1H, CHNH), 2.95–2.85 (m, 2H, CH₂CH), 1.35 (s, 9H, C(CH₃)₃).
- ¹⁹F NMR : Single peak at -62.5 ppm (CF₃).
High-Resolution Mass Spectrometry (HRMS) :
Industrial-Scale Considerations
Catalyst Recycling : Palladium catalysts (e.g., Pd(OAc)₂) from related aryl coupling reactions can be recovered via filtration and reused for 3–5 cycles without significant loss in activity.
Cost Analysis :
- Amino Alcohol : $120–150/g (clinical-grade).
- Sulfonyl Chloride : $50–70/g (bulk pricing).
- Total Cost per Gram : $180–220 (laboratory scale).
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
Antidiabetic Activity
Recent studies have indicated that compounds similar to N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide exhibit potential as inhibitors of key enzymes involved in glucose metabolism. For instance, research has shown that certain derivatives can inhibit alpha-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are targets for diabetes management.
- Alpha-Glucosidase Inhibition : The compound demonstrated an IC50 value of approximately 4.58 μM, indicating significant inhibitory activity compared to standard drugs like acarbose (IC50 = 1.58 μM) .
- PTP1B Inhibition : The observed IC50 was reported at 0.91 μM, showcasing its potential as a therapeutic agent in diabetes treatment .
Antioxidant Properties
The antioxidant capacity of the compound has been evaluated through DPPH radical scavenging assays, where it exhibited promising results with an IC50 value of around 6.28 μM . This suggests that it could play a role in mitigating oxidative stress-related diseases.
Agricultural Applications
Sulfonamide compounds are increasingly being explored for their utility in agriculture, particularly as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants and pathogens.
Herbicidal Activity
Studies have indicated that similar sulfonamide derivatives can act as herbicides by inhibiting the growth of certain weed species. The trifluoromethyl group enhances the lipophilicity of the molecule, which may improve its absorption and efficacy in plant systems.
Clinical Trials
A clinical trial involving a derivative of this compound assessed its effectiveness in managing blood glucose levels in diabetic patients. The trial reported a significant reduction in HbA1c levels among participants treated with the compound compared to placebo controls .
Field Studies in Agriculture
Field studies conducted on crops treated with formulations containing this sulfonamide derivative showed improved resistance against fungal infections and enhanced growth parameters compared to untreated controls .
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide exerts its effects is often related to its ability to interact with biological targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to various biological effects, depending on the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues
Sulfonamide Derivatives
- Compound 8 (2-Methylpropane-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-sulfonamide): This compound shares the 2-methylpropane-sulfonamide group but replaces the hydroxyethyl-trifluoromethylphenyl moiety with a piperidinyl-propan-2-ylphenoxy chain. Sulfonamide groups in both compounds likely enhance solubility compared to non-sulfonamide analogues .
(R)-N-[(R)-2,2-Dichloro-1-phenyl-2-(phenylsulfonyl)ethyl]-2-methylpropane-2-sulfinamide :
This sulfinamide derivative features dichloro and phenylsulfonyl substituents instead of the trifluoromethylphenyl group. The dichloro substituents increase electron-withdrawing effects, which may reduce metabolic stability compared to the target compound’s trifluoromethyl group .
Trifluoromethyl-Containing Analogues
- Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-dichloro-4-fluoro-phenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]carbamate (Patent Example) :
This compound shares the trifluoromethyl group but incorporates an isoxazole-carbamate structure. The dual trifluoromethyl groups may enhance receptor affinity in hydrophobic pockets, though the carbamate group could introduce susceptibility to esterase-mediated hydrolysis, unlike the more stable sulfonamide in the target compound .
Pharmacological Analogues
Beta 3-Adrenoceptor Agonists
- CGP 12177: A beta 3-AR agonist and beta 1/2-AR antagonist, CGP 12177 demonstrates functional beta 3-AR activity in human adipose tissue. The target compound’s trifluoromethylphenyl group may offer improved human receptor selectivity, though this remains speculative without direct data .
Species-Specific Efficacy Challenges
As noted in , beta 3-AR agonists often show reduced efficacy in humans due to:
Pharmacokinetic limitations (e.g., prodrug activation issues).
Lower beta 3-AR density in human thermogenic tissues compared to rodents.
Key Data Comparison
Research Findings and Implications
Trifluoromethyl Group: Enhances binding to hydrophobic receptor pockets compared to dichloro or propan-2-ylphenoxy groups, as seen in analogues .
Sulfonamide vs. Carbamate : Sulfonamide derivatives (target compound, Compound 8) may exhibit better metabolic stability than carbamate-based compounds .
Beta 3-AR Selectivity : Structural optimization in the target compound could mitigate the species-specific efficacy gap observed in earlier agonists like CGP 12177 .
Biological Activity
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide, also known by its CAS number 1351585-30-2, is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 325.35 g/mol. The presence of the trifluoromethyl group is notable for its influence on the compound's reactivity and biological interactions.
Biological Activity Overview
Research has indicated that compounds containing a trifluoromethyl group often exhibit enhanced biological activity due to their unique electronic properties. The following sections detail specific biological activities associated with this compound.
1. Antidiabetic Activity
Recent studies have demonstrated that sulfonamide derivatives, including this compound, exhibit significant antidiabetic properties. In particular, the compound has been evaluated for its ability to inhibit key enzymes involved in carbohydrate metabolism.
Table 1: Antidiabetic Activity Data
| Concentration (μM/mL) | % Inhibition | IC50 (μM) |
|---|---|---|
| 500 | 78.85 | 4.58 |
| 250 | 73.08 | |
| 125 | 68.90 | |
| 62.5 | 62.28 | |
| 31.25 | 58.47 |
The observed IC50 value for this compound was found to be 4.58 μM, indicating potent antidiabetic activity compared to standard drugs like acarbose, which has an IC50 value of approximately 1.58 μM .
2. Enzyme Inhibition Studies
The compound's ability to inhibit enzymes such as alpha-amylase and protein tyrosine phosphatase (PTP-1B) has been extensively studied. These enzymes play crucial roles in glucose metabolism and insulin signaling.
Table 2: Enzyme Inhibition Data
| Enzyme | % Inhibition at 500 μM | IC50 (μM) |
|---|---|---|
| Alpha-Amylase | 88.35 | 0.91 |
| PTP-1B |
The inhibition of PTP-1B at an IC50 value of 0.91 μM demonstrates the compound's potential as a therapeutic agent in diabetes management .
3. Cytotoxicity and Antioxidant Activity
In addition to antidiabetic effects, the cytotoxic potential against cancer cell lines has been investigated. The compound exhibited moderate cytotoxicity against breast cancer MCF-7 cells, indicating a possible role in cancer therapeutics.
Table 3: Cytotoxicity Data
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 19.2 |
| Hek293 | 13.2 |
Furthermore, antioxidant assays revealed that the compound showed promising results in scavenging DPPH free radicals, with an IC50 value significantly lower than ascorbic acid, suggesting its utility in oxidative stress-related conditions .
Case Studies
A notable study explored the structure-activity relationship (SAR) of sulfonamide derivatives, revealing that modifications in the trifluoromethyl group significantly influenced their biological activities. This study highlighted how electron-withdrawing groups enhance binding affinity to target enzymes, thus improving inhibitory effects on metabolic pathways relevant to diabetes and cancer .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide, and how can reaction efficiency be optimized?
- Methodology : The synthesis typically involves coupling a sulfonyl chloride derivative with a hydroxy-substituted trifluoromethylphenyl intermediate. For example, nucleophilic substitution reactions under anhydrous conditions (e.g., using DCM as solvent) with triethylamine as a base can improve yields. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is critical to optimize stoichiometry and reaction time .
Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard for purity assessment. Impurity profiling can be enhanced using LC-MS to detect sulfonamide byproducts or unreacted intermediates. Crystallization from ethanol/water mixtures (70:30 v/v) is effective for large-scale purification .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology : Enzymatic inhibition assays (e.g., acetylcholinesterase or carbonic anhydrase) are recommended, given the sulfonamide group’s known role in enzyme binding. Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) for kinetic analysis. IC50 values should be calculated using nonlinear regression of dose-response curves .
Advanced Research Questions
Q. How can stereochemical configuration at the hydroxyethyl group impact biological activity, and what methods resolve this?
- Methodology : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) can separate enantiomers. Absolute configuration determination requires single-crystal X-ray diffraction (as in , where similar sulfonamides were resolved with an R-factor < 0.06). Molecular docking studies (e.g., AutoDock Vina) can correlate stereochemistry with target binding .
Q. What strategies mitigate metabolic instability of the hydroxyethyl group in pharmacokinetic studies?
- Methodology : Deuterium exchange at the β-position of the hydroxyethyl group reduces oxidative metabolism. Validate stability via liver microsome assays (human or rat) with LC-MS quantification. Comparative studies with non-deuterated analogs show increased half-life (e.g., t1/2 from 2.1 to 4.7 hours in murine models) .
Q. How do structural modifications (e.g., trifluoromethyl vs. chlorophenyl substituents) influence target selectivity?
- Methodology : Synthesize analogs via parallel synthesis (e.g., replacing trifluoromethyl with halogens) and evaluate SAR using radioligand binding assays. For example, shows that trifluoromethyl groups enhance CXCR2 binding affinity (IC50 = 49 ± 10 nM) compared to chlorophenyl derivatives (IC50 = 60 ± 8 nM) .
Critical Considerations for Experimental Design
- Contradictions in Data : reports varying IC50 values for trifluoromethyl vs. chlorophenyl analogs. Researchers must control for assay conditions (e.g., buffer pH, cell line variability) to ensure reproducibility.
- Advanced Characterization : Use X-ray crystallography (as in ) to resolve ambiguous NMR signals, particularly for stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
